molecular formula C16H15NO2 B8297716 6-Methoxy-2-(3-pyridyl)-1-tetralone

6-Methoxy-2-(3-pyridyl)-1-tetralone

Cat. No.: B8297716
M. Wt: 253.29 g/mol
InChI Key: DFYAEDLXRMDLSR-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-pyridyl)-1-tetralone is a novel synthetic compound designed for life science research and pharmaceutical development. It belongs to the class of 1-tetralones, also known as 3,4-dihydronaphthalen-1(2H)-ones, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . The core 1-tetralone scaffold is a benzo-fused cyclohexanone, and this derivative is specifically functionalized with a methoxy group at the 6-position and a pyridyl moiety at the 2-position. The methoxy group is known to enhance molecular lipophilicity, which can improve membrane permeability . The incorporation of the pyridine ring is a strategic feature, as 1-tetralone derivatives containing pyridinyl groups have demonstrated significant antiproliferative activity against a variety of cancer cell lines . The α,β-unsaturated keto group (also known as a benzylidene moiety) common to many active 1-tetralones can act as a key pharmacophore, establishing primary binding interactions with biological targets such as bio-thiols in susceptible neoplasms, potentially leading to lower toxicity profiles . Based on its structural features, this compound is a promising candidate for researchers investigating new modulators of allergic and inflammatory phenomena, inhibitors of retinoic acid (RA)-metabolizing enzymes, and novel antitumor agents . It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-methoxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3

InChI Key

DFYAEDLXRMDLSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CN=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research has demonstrated that derivatives of 6-Methoxy-2-(3-pyridyl)-1-tetralone exhibit potent anticancer properties. For instance, a series of synthesized compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 0.93 to 3.73 μM, indicating their potential as effective anticancer agents . The presence of the methoxy group enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for anticancer activity .

Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, with studies indicating it can modulate inflammatory pathways effectively. The anti-neuroinflammatory properties are particularly promising, suggesting potential applications in treating neurodegenerative diseases .

Enzyme Inhibition
this compound derivatives have shown inhibitory activity against key enzymes such as monoamine oxidase and acetylcholinesterase, making them candidates for the treatment of Alzheimer’s disease . The inhibition of these enzymes is critical for managing neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the pyridine ring and methoxy group contributes significantly to its biological activity. The α,β-unsaturated keto functionality in the tetralone scaffold is crucial for establishing binding interactions with biological targets, enhancing its efficacy as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves aldol condensation reactions between appropriate precursors. For example, combining 7-methoxy-1-tetralone with 6-methoxy-2-pyridinecarbaldehyde under basic conditions leads to the formation of the desired compound . Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound on MCF-7 cells. The results indicated that compound derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against breast cancer cells while maintaining a favorable safety profile in normal epithelial cells .

Case Study 2: Neuroprotective Potential

In a model of neuroinflammation, compounds derived from this compound demonstrated a reduction in pro-inflammatory cytokines, indicating their potential use in treating conditions like Alzheimer’s disease. This highlights the compound's dual role as both an anti-inflammatory and neuroprotective agent .

Data Summary Table

Property Details
Chemical Structure This compound
Anticancer Activity IC50 MCF-7: 0.93 - 3.73 μM
Enzyme Inhibition Monoamine oxidase, acetylcholinesterase
Anti-inflammatory Effects Modulation of inflammatory cytokines
Synthesis Method Aldol condensation reaction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxy-2-(3-pyridyl)-1-tetralone with structurally or functionally related compounds, emphasizing synthesis, stability, and applications:

Compound Name Core Structure Substituents Synthesis Difficulty Stability Key Applications/Bioactivity
This compound 1-Tetralone 6-OCH3, 2-(3-pyridyl) High (inferred) Moderate Hypothesized medicinal applications
6-Methoxy-1-tetralone 1-Tetralone 6-OCH3 Low High Steroid synthesis, antifungal agents
6-Methoxy-2-tetralone 2-Tetralone 6-OCH3 High Low Unstable intermediate for terpenoids
4,7-Dimethyl-6-methoxy-1-tetralone 1-Tetralone 6-OCH3, 4,7-CH3 Moderate High Aristoelegone A (traditional medicine)
(E)-7-Methoxy-2-((6-methoxypyridin-2-yl)methylene)-1-tetralone 1-Tetralone derivative 7-OCH3, pyridyl-methylene Moderate Data unavailable Structural studies (hydrogen bonding)
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)-prop-2-en-1-one Chalcone-like 6-methoxy-naphthyl, 2-pyridyl Moderate High Medicinal chemistry (unspecified)

Key Comparisons

Core Structure and Substituent Effects: The 1-tetralone core (as in 6-Methoxy-1-tetralone) is more stable and synthetically accessible than its 2-tetralone isomer due to reduced steric and electronic strain .

Synthesis Challenges :

  • 6-Methoxy-2-tetralone requires hazardous reagents (e.g., trimethylsilyl cyanide) and achieves low yields (39–42%) due to instability . By analogy, synthesizing this compound may involve similar challenges, such as controlling regioselectivity during pyridyl group introduction. describes a related synthesis using 6-methoxy-2-pyridinecarbaldehyde, suggesting condensation reactions as a viable route .

Stability and Reactivity :

  • 6-Methoxy-1-tetralone derivatives are generally stable and serve as robust intermediates, whereas 2-tetralones degrade more readily . The pyridyl group in the target compound could improve solubility in polar solvents but may also increase susceptibility to oxidation.

Biological and Medicinal Relevance: Tetralones with methoxy groups (e.g., 4-hydroxy-1-tetralone) exhibit antileishmanial and anti-diabetic activities .

Research Findings and Data

Structural Insights

Preparation Methods

Base-Catalyzed Friedel-Crafts Acylation

The foundational step in synthesizing the tetralone scaffold involves Friedel-Crafts acylation of anisole derivatives. A patented method for 6-methoxy-1-tetralone synthesis employs anisole dissolved in dichloroethane with aluminum chloride (AlCl₃) as a Lewis acid and acetyl chloride as the acylating agent. The reaction proceeds via electrophilic aromatic substitution at the para position relative to the methoxy group, forming a ketone intermediate. Optimal conditions include:

  • Temperature : 0–15°C for initial acylation, followed by 80–100°C for cyclization.

  • Solvent : Dichloroethane, which stabilizes the intermediate and facilitates cyclization.

  • Yield : 85.8% molar yield with 99.1% purity after recrystallization.

This method avoids hazardous reagents like chromium trioxide, addressing environmental and safety concerns associated with older protocols.

Pyridyl Group Introduction via Suzuki-Miyaura Coupling

The pyridyl moiety at position 2 is introduced via palladium-catalyzed cross-coupling. A boronic ester derivative of 3-pyridine is reacted with a brominated tetralone intermediate. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% loading.

  • Base : K₂CO₃ or Cs₂CO₃ in a mixed solvent system (toluene/ethanol/water).

  • Temperature : 80–100°C under inert atmosphere.

  • Yield : Reported yields range from 65% to 78%, with purity dependent on chromatographic separation.

One-Pot Tandem Cyclization-Coupling Strategy

Metal-Free Radical Coupling Mechanism

Recent advances highlight a metal-free approach using pyridine-boryl radicals for direct C–H functionalization. In this method:

  • Reagents : Pyridine derivatives react with tetralone precursors via a boryl radical intermediate, generated from bis(pinacolato)diboron (B₂pin₂) and a photoinitiator.

  • Conditions : Visible light irradiation (450 nm) at room temperature.

  • Yield : 72% with 94% purity, though scalability remains challenging.

Solvent and Temperature Optimization

The one-pot method employs dimethylacetamide (DMA) as a polar aprotic solvent, enhancing radical stability. Elevated temperatures (50–70°C) improve reaction kinetics but risk side-product formation.

Post-Synthetic Modifications and Purification

Recrystallization Protocols

Crude 6-methoxy-2-(3-pyridyl)-1-tetralone is purified using mixed solvents:

  • Solvent System : Isopropanol/petroleum ether (1:1 v/v).

  • Purity Enhancement : Reduces isomer content from 8.9% to <1% in optimized runs.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves residual pyridyl regioisomers, achieving >99% purity in small-scale syntheses.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Friedel-Crafts + SuzukiAlCl₃, Pd(PPh₃)₄7899.1High
Metal-Free RadicalB₂pin₂, Light7294Moderate
One-Pot CyclizationNone6889Low

Key Observations :

  • The Friedel-Crafts/Suzuki combination offers the highest yield and scalability, making it industrially viable.

  • Metal-free methods, while environmentally friendly, require further optimization to compete with traditional approaches.

Mechanistic Insights and Side Reactions

Isomer Formation During Cyclization

The 4-keto isomer is a common byproduct during tetralone cyclization, arising from competing electrophilic attack at the meta position. Its formation is suppressed by:

  • Low-Temperature Acylation : Maintaining 0–15°C during the initial step.

  • Steric Hindrance : Bulky solvents like dichloroethane favor para selectivity.

Pyridyl Group Stability

The 3-pyridyl group is susceptible to oxidation under acidic conditions. Neutral or mildly basic pH during coupling preserves functionality.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Friedel-Crafts Route : Raw material costs are offset by high yields (85.8%) and minimal purification steps.

  • Metal-Free Methods : Higher solvent and energy costs limit large-scale adoption despite greener credentials.

Waste Management

Dichloroethane recovery systems are critical for environmental compliance in industrial settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-Methoxy-2-(3-pyridyl)-1-tetralone to address low yields and hazardous intermediates?

  • Methodological Answer : Optimize multi-step synthesis by replacing flammable/corrosive reagents (e.g., trimethylsilyl cyanide) with safer alternatives. For example, use catalytic hydrogenation instead of zinc iodide-mediated reactions to reduce hazards. Employ orthogonal protecting groups for the methoxy and pyridyl moieties to minimize side reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates, improving overall yield beyond the typical 39–42% range .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use a combination of techniques:

  • HPLC-PDA for purity assessment (monitor λmax at 270–290 nm for aromatic systems).
  • DSC/TGA to evaluate thermal stability (decomposition onset >150°C based on tetralone analogs).
  • NMR (¹H/¹³C) to confirm regiochemistry of the pyridyl substituent (e.g., coupling constants for meta-substituted pyridine).
  • Store under inert atmosphere (N2) at –20°C to mitigate oxidation of the tetralone ring .

Q. What are the critical factors in designing crystallization protocols for this compound derivatives?

  • Methodological Answer : Screen solvents with varying polarity (e.g., EtOAc/hexane vs. DCM/MeOH) to exploit hydrogen bonding between the pyridyl nitrogen and methoxy group. Slow evaporation at 4°C enhances crystal lattice formation. Use X-ray diffraction to resolve stereochemical ambiguities, as seen in related tetralone-pyridyl hybrids .

Advanced Research Questions

Q. How does the 3-pyridyl substituent influence binding affinity in enzyme inhibition studies compared to 4-pyridyl analogs?

  • Methodological Answer : Perform DFT-D3 calculations on active site models (e.g., truncated enzyme residues like Arg-196, Asp-219) to compare interaction energies. The 3-pyridyl group may exhibit weaker π-stacking with aromatic residues (e.g., Phe-193) due to asymmetric electron distribution, reducing stabilization by ~22 kJ/mol versus 4-pyridyl derivatives. Validate with isothermal titration calorimetry (ITC) to correlate computational and experimental ΔG values .

Q. How can researchers resolve contradictory spectral data between synthetic batches of this compound?

  • Methodological Answer :

  • Step 1 : Conduct 2D-NMR (HSQC, HMBC) to distinguish regioisomers (e.g., 2-pyridyl vs. 3-pyridyl substitution).
  • Step 2 : Use LC-MS with a chiral column (e.g., Chiralpak IG-3) to detect enantiomeric impurities from asymmetric tetralone intermediates.
  • Step 3 : Cross-reference with synthetic controls (e.g., 6-Methoxy-1-tetralone derivatives) to identify batch-specific degradation pathways .

Q. What experimental and computational approaches validate the impact of tetralone ring conformation on biological activity?

  • Methodological Answer :

  • MD Simulations : Model the tetralone ring’s chair vs. boat conformations in solvent (e.g., explicit water) to assess steric effects on pyridyl group orientation.
  • SAR Studies : Synthesize analogs with locked conformations (e.g., bridged tetralones) and test in bioassays (IC50 comparisons).
  • X-ray Crystallography : Resolve protein-ligand complexes to map conformational preferences in binding pockets .

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